1-(Hydroxyimino)-2-methylpropan-2-ol
Description
1-(Hydroxyimino)-2-methylpropan-2-ol (C₄H₉NO₂) is a branched alkanolamine derivative characterized by a hydroxyl group (-OH) and a hydroxyimino group (-N-OH) attached to adjacent carbons in a 2-methylpropan-2-ol backbone. Hydroxyimino groups are known to influence redox activity and chelation behavior, suggesting applications in coordination chemistry or as intermediates in organic synthesis. The steric hindrance from the branched methyl groups may enhance thermal stability compared to linear analogs .
Properties
CAS No. |
14352-53-5 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1-hydroxyimino-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(2,6)3-5-7/h3,6-7H,1-2H3 |
InChI Key |
DBKSGRRXLABONV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyimino)-2-methylpropan-2-ol can be synthesized through the reaction of 2-methylpropan-2-one (acetone) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyimino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
1-(Hydroxyimino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes.
Comparison with Similar Compounds
Amino-Substituted Derivatives
- 1-Amino-2-propanol (Isopropanolamine): CAS: 78-96-6; Molecular Weight: 89.14 g/mol Unlike the hydroxyimino derivative, this compound has a primary amine (-NH₂) and hydroxyl group. It is widely used in surfactants and pharmaceuticals due to its amphiphilic nature .
- 2-Methyl-2-(methylamino)propan-1-ol: CAS: 27646-80-6; Molecular Weight: 103.17 g/mol Features a tertiary amine and hydroxyl group. Used in drug synthesis (e.g., β-blockers) due to its chiral center and stability under basic conditions .
Halogen-Substituted Derivatives
- 1-Chloro-2-methyl-2-propanol: CAS: 558-42-9; Molecular Weight: 124.59 g/mol Chlorine substitution increases electrophilicity, making it reactive in nucleophilic substitutions. High purity (100%) and acute toxicity (skin/eye irritant) necessitate careful handling .
Aryl-Substituted Derivatives
- 1-(4-Bromophenyl)-2-methylpropan-2-ol :
Complex Amino-Alcohol Derivatives
- 1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol: CAS: 1568206-90-5; Molecular Weight: 158.24 g/mol Pyrrolidine substitution introduces rigidity and hydrogen-bonding capacity, relevant in kinase inhibitor design .
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